molecular formula C19H20N4O5 B12020777 N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 764652-83-7

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Katalognummer: B12020777
CAS-Nummer: 764652-83-7
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: XHXNFQKKCNQAIZ-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, characterized by the presence of a hydrazone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation reaction between 2-nitrobenzaldehyde and a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the hydrazone group plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific structural features, such as the presence of a propoxybenzamide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

764652-83-7

Molekularformel

C19H20N4O5

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H20N4O5/c1-2-11-28-16-9-7-14(8-10-16)19(25)20-13-18(24)22-21-12-15-5-3-4-6-17(15)23(26)27/h3-10,12H,2,11,13H2,1H3,(H,20,25)(H,22,24)/b21-12+

InChI-Schlüssel

XHXNFQKKCNQAIZ-CIAFOILYSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.